molecular formula C5H6F2O2 B2649867 (Z)-2,5-Difluoropent-2-enoic acid CAS No. 2378510-91-7

(Z)-2,5-Difluoropent-2-enoic acid

Cat. No. B2649867
CAS RN: 2378510-91-7
M. Wt: 136.098
InChI Key: BUFNYIPAALEIRU-RQOWECAXSA-N
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Description

“(Z)-2,5-Difluoropent-2-enoic acid” is a chemical compound with the CAS Number: 2378510-91-7 . It has a molecular weight of 136.1 and its molecular formula is C5H6F2O2. It is typically stored at temperatures below -10 degrees .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6F2O2/c6-3-1-2-4(7)5(8)9/h2H,1,3H2,(H,8,9)/b4-2- . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound is shipped with an ice pack to maintain its stability .

Scientific Research Applications

Environmental Pollutant Sorption

Metal-organic frameworks (MOFs) have been explored for the removal of persistent organic pollutants from aqueous solutions. A study by Chen et al. (2016) highlights the utilization of MOFs with different topologies and surface functionalities for the sorption of perfluorooctanoic acid (PFOA), suggesting potential applications for compounds like (Z)-2,5-Difluoropent-2-enoic acid in environmental cleanup. The sorption performance of these MOFs was compared with commercial sorbents, demonstrating superior capabilities of certain MOFs in pollutant removal (Chen et al., 2016).

Photocatalytic Degradation

Photocatalytic materials offer a promising route for the degradation of environmental contaminants. Yang et al. (2020) reported on the enhanced photocatalytic mechanism of spherical-shaped Zn-Al hydrotalcite integrated with BiOCl for the removal of PFOA. This study provides insights into the potential for adapting similar strategies to degrade compounds related to this compound, offering a pathway for environmental remediation through advanced material synthesis (Yang et al., 2020).

Luminescent Materials and Gas Separation

The development of MOFs with unique luminescent properties and gas separation capabilities is another area of interest. Ma et al. (2014) synthesized a novel Zn(II)-MOF that demonstrated rapid adsorption of dyes and tunable white light emission. Such materials, by extension, could be useful in creating sensors or devices that interact with or detect this compound or its derivatives (Ma et al., 2014).

Catalysis

The role of this compound derivatives in catalysis, particularly in CO2 conversion, is highlighted by research on MOFs designed for CO2 catalytic conversion. Li et al. (2020) presented a study on a novel cage-like MOF for gas separation, CO2 conversion, and selective adsorption of an organic dye. This research underscores the potential applications of difluoropent-2-enoic acid derivatives in catalysis and environmental remediation (Li et al., 2020).

Safety and Hazards

The safety information for “(Z)-2,5-Difluoropent-2-enoic acid” includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(Z)-2,5-difluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-3-1-2-4(7)5(8)9/h2H,1,3H2,(H,8,9)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFNYIPAALEIRU-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CF)/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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